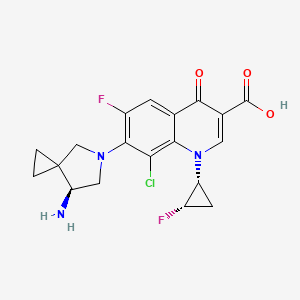

Sitafloxacin

描述

This compound ANHYDROUS is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

structure in first source

Structure

3D Structure

属性

IUPAC Name |

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-CYZMBNFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127254-12-0 | |

| Record name | Sitafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127254-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sitafloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SITAFLOXACIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Sitafloxacin's Action on DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism by which sitafloxacin, a fourth-generation fluoroquinolone, exerts its potent bactericidal activity through the inhibition of bacterial DNA gyrase and topoisomerase IV. This document delves into the specifics of the drug-enzyme interaction, presents comparative quantitative data, and outlines detailed experimental protocols for the study of this mechanism.

Introduction: The Fluoroquinolone Class and the Role of this compound

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them excellent targets for antimicrobial agents. DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation of daughter chromosomes following replication.

This compound distinguishes itself through its potent and balanced dual-targeting activity against both DNA gyrase and topoisomerase IV. This dual action is believed to contribute to its high potency and a reduced propensity for the development of bacterial resistance.

The Molecular Mechanism of Action

The bactericidal effect of this compound stems from its ability to stabilize the transient covalent complex formed between DNA gyrase and DNA, known as the "cleavage complex". This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are ultimately lethal to the bacterial cell.

The key steps in the mechanism are as follows:

-

Binding to the Gyrase-DNA Complex: this compound does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with specific residues of the GyrA subunits within the quinolone-resistance determining region (QRDR).

-

Formation of a Ternary Complex: The interaction of this compound with both the enzyme and the cleaved DNA forms a stable ternary complex. This complex traps the enzyme in its cleavage-competent conformation.

-

Inhibition of DNA Re-ligation: By stabilizing the cleavage complex, this compound prevents the DNA re-ligation step of the supercoiling reaction.

-

Induction of Double-Strand Breaks: The stalled cleavage complexes are converted into permanent double-strand breaks, likely through collisions with advancing replication forks.

-

Cell Death: The accumulation of these DNA lesions triggers a cascade of events, including the SOS response and ultimately, bacterial cell death.

The following diagram illustrates the logical flow of this compound's mechanism of action against DNA gyrase.

Caption: this compound's mechanism of action against DNA gyrase.

Quantitative Analysis of Inhibitory Activity

The potency of this compound against DNA gyrase and topoisomerase IV is quantified by its 50% inhibitory concentration (IC50). A lower IC50 value indicates a higher inhibitory activity. The following tables summarize the IC50 values of this compound and other fluoroquinolones against these enzymes from various bacterial species.

Table 1: IC50 Values (µg/mL) of this compound and its Optical Isomers against E. coli DNA Gyrase and S. aureus Topoisomerase IV

| Compound | E. coli DNA Gyrase (Supercoiling) | S. aureus Topoisomerase IV (Decatenation) |

| This compound (DU-6859a) | 0.13 | 0.28 |

| DU-6856 | 0.18 | 0.52 |

| DU-6857 | 0.42 | 0.88 |

| DU-6858 | 0.69 | 0.96 |

Source:

Table 2: IC50 Values (µg/mL) of Various Fluoroquinolones against E. faecalis DNA Gyrase and Topoisomerase IV

| Fluoroquinolone | E. faecalis DNA Gyrase | E. faecalis Topoisomerase IV |

| This compound | 1.38 | 1.42 |

| Levofloxacin | 28.1 | 8.49 |

| Ciprofloxacin | 27.8 | 9.30 |

| Sparfloxacin | 25.7 | 19.1 |

| Tosufloxacin | 11.6 | 3.89 |

| Gatifloxacin | 5.60 | 4.24 |

Source:

Table 3: IC50 Ratios of Fluoroquinolones against S. aureus Topoisomerase IV and DNA Gyrase

| Fluoroquinolone | IC50 Ratio (Topo IV / DNA Gyrase) |

| Norfloxacin | 0.177 |

| Ciprofloxacin | 0.231 |

| Levofloxacin | 0.250 |

| Gatifloxacin | 2.00 |

| Moxifloxacin | 2.00 |

| Sparfloxacin | 5.52 |

Note: A lower ratio suggests a preference for inhibiting Topoisomerase IV, while a higher ratio suggests a preference for DNA gyrase. A ratio close to 1, as seen with this compound in E. faecalis, indicates balanced dual-targeting. Source:

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the inhibitory activity of this compound against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like this compound.

Materials:

-

Relaxed pBR322 DNA

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

5x Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 20 mM MgCl2, 25 mM DTT, 9 mM ATP, 65 mM spermidine)

-

This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% glycerol, 0.025% bromophenol blue)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide

-

DNA visualization system (UV transilluminator and gel documentation system)

Protocol:

-

Reaction Setup: On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile distilled water to the desired volume.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase (typically 1 unit, the amount required to fully supercoil the DNA substrate under control conditions).

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled and relaxed DNA in each lane is quantified using densitometry software. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the supercoiling activity compared to the no-drug control.

The following diagram illustrates the workflow of a DNA gyrase supercoiling assay.

Caption: Workflow for a DNA gyrase supercoiling inhibition assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a mimic of its natural function, and its inhibition by this compound.

Materials:

-

Kinetoplast DNA (kDNA), a network of catenated minicircles, from Crithidia fasciculata.

-

Purified topoisomerase IV (ParC and ParE subunits)

-

5x Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 50 mM MgCl2, 500 mM potassium glutamate, 5 mM DTT, 5 mM ATP)

-

This compound (or other test compounds)

-

Stop Solution/Loading Dye

-

Agarose and electrophoresis equipment

-

Ethidium bromide and visualization system

Protocol:

-

Reaction Setup: Prepare a reaction mixture on ice containing the 5x assay buffer, kDNA, and sterile water.

-

Inhibitor Addition: Add various concentrations of this compound to the reaction tubes.

-

Enzyme Addition: Start the reaction by adding a defined amount of topoisomerase IV.

-

Incubation: Incubate the reactions at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction with the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

-

Visualization and Analysis: Stain the gel with ethidium bromide and visualize. The disappearance of the catenated kDNA and the appearance of decatenated minicircles are quantified. The IC50 is the concentration of this compound that inhibits 50% of the decatenation activity.

DNA Cleavage Assay

This assay directly measures the formation of the cleavage complex stabilized by this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified DNA gyrase or topoisomerase IV

-

Reaction Buffer (similar to supercoiling/decatenation buffers)

-

This compound (or other test compounds)

-

SDS (Sodium Dodecyl Sulfate)

-

Proteinase K

-

Agarose and electrophoresis equipment

-

Ethidium bromide and visualization system

Protocol:

-

Reaction Setup: Combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound in reaction tubes.

-

Enzyme Addition: Add DNA gyrase or topoisomerase IV to initiate the reaction.

-

Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cleavage complex formation.

-

Enzyme Denaturation: Add SDS to a final concentration of 1% to denature the enzyme. This traps the covalent intermediate, resulting in linear DNA if cleavage occurred on both strands.

-

Protein Digestion: Add proteinase K to digest the enzyme covalently attached to the DNA.

-

Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel. The amount of linear plasmid DNA is indicative of the level of double-strand cleavage.

-

Visualization and Analysis: Stain, visualize, and quantify the amount of linear DNA. The concentration of this compound that produces a certain level of cleavage (e.g., CC25, the concentration that converts 25% of the supercoiled DNA to linear DNA) can be determined.

The following diagram illustrates the relationship between the different components in a DNA cleavage assay.

Caption: Key components and their relationship in a DNA cleavage assay.

Conclusion

This compound's potent antibacterial activity is a direct result of its efficient and balanced inhibition of both DNA gyrase and topoisomerase IV. By stabilizing the cleavage complex, it effectively transforms these essential enzymes into cellular toxins, leading to the fragmentation of bacterial DNA and subsequent cell death. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuanced mechanisms of this compound and to aid in the development of next-generation antimicrobial agents. The dual-targeting nature of this compound underscores a promising strategy for combating the growing threat of antibiotic resistance.

Sitafloxacin's Dual-Targeting of Topoisomerase IV and DNA Gyrase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin, a fourth-generation fluoroquinolone, exhibits potent broad-spectrum antibacterial activity by uniquely targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its efficacy, particularly against strains resistant to other fluoroquinolones. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex molecular interactions and workflows relevant to its study.

Introduction

Fluoroquinolones are a critical class of antibiotics that function by inhibiting bacterial DNA synthesis.[1] Their targets are the type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for managing DNA topology during replication, transcription, and repair.[2][3] DNA gyrase introduces negative supercoils into DNA, a process vital for DNA compaction and replication initiation, while topoisomerase IV is primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, enabling their segregation into daughter cells.[2][3]

This compound distinguishes itself from many other fluoroquinolones through its balanced and potent inhibition of both DNA gyrase and topoisomerase IV.[3] This "dual-targeting" is believed to contribute to its broad spectrum of activity and a lower propensity for the development of bacterial resistance.[2][3] Mutations in the genes encoding these enzymes (gyrA, gyrB, parC, and parE) are the primary mechanism of fluoroquinolone resistance.[2] By effectively inhibiting both enzymes, a bacterium would need to acquire mutations in both targets to develop significant resistance, a less probable event.[2] This guide will delve into the specifics of this dual-targeting mechanism, providing the quantitative data and experimental methodologies necessary for its comprehensive understanding.

Mechanism of Action: Dual Inhibition

Like other fluoroquinolones, this compound interferes with the DNA re-ligation step of the topoisomerase reaction cycle. The drug binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved.[4][5] This stabilized ternary complex (drug-enzyme-DNA) blocks the progression of replication forks and transcription machinery, leading to double-strand DNA breaks and ultimately, bacterial cell death.[4][5]

The key to this compound's enhanced activity is its balanced affinity for both DNA gyrase and topoisomerase IV.[3] While many fluoroquinolones show a preference for one enzyme over the other (e.g., ciprofloxacin preferentially targets DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria), this compound demonstrates potent and comparable inhibitory activity against both.[1][3]

Caption: Dual-targeting mechanism of this compound.

Quantitative Data

The potency of this compound is quantified by its 50% inhibitory concentration (IC50) against purified enzymes and its Minimum Inhibitory Concentration (MIC) against various bacterial isolates.

Enzyme Inhibition (IC50)

The IC50 value represents the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 indicates greater potency. This compound consistently demonstrates low IC50 values for both DNA gyrase and topoisomerase IV across different bacterial species.

| Organism | Enzyme | This compound IC50 (µg/mL) | Ciprofloxacin IC50 (µg/mL) | Levofloxacin IC50 (µg/mL) | Moxifloxacin IC50 (µg/mL) | Reference |

| Enterococcus faecalis | DNA Gyrase | 1.38 | 27.8 | 28.1 | - | [6] |

| Topoisomerase IV | 1.42 | 9.30 | 8.49 | - | [6] | |

| Escherichia coli | DNA Gyrase | 0.13 | - | - | - | [7] |

| Staphylococcus aureus | Topoisomerase IV | - | - | - | - |

A key metric is the ratio of IC50 for DNA gyrase to that of topoisomerase IV. For this compound, this ratio is approximately 1.4, indicating balanced inhibition. In contrast, ciprofloxacin has a ratio of 110, highlighting its strong preference for one enzyme over the other.[1][3]

Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: this compound MICs for Gram-Positive Bacteria (µg/mL)

| Organism | No. of Isolates | MIC50 | MIC90 | Reference |

| Staphylococcus aureus (MSSA) | - | - | 0.03 - 0.12 | [8] |

| Staphylococcus aureus (MRSA) | - | - | 0.25 - 1 | [8] |

| Streptococcus pneumoniae | - | - | 0.03 - 0.06 | [8] |

| Streptococcus pyogenes | - | - | 0.06 | [8] |

| Enterococcus faecalis | - | - | 0.25 | [8] |

| Streptococcus milleri | - | - | 0.06 | [1] |

Table 2: this compound MICs for Gram-Negative Bacteria (µg/mL)

| Organism | No. of Isolates | MIC50 | MIC90 | Reference |

| Escherichia coli | 304 | - | 1 | [9] |

| Klebsiella pneumoniae | - | - | 0.25 | [9] |

| Pseudomonas aeruginosa | - | - | 2 - 8 | [2] |

| Enterobacter aerogenes | - | - | 1 | |

| Enterobacter cloacae | - | - | - | |

| Providencia spp. | - | - | 2 | [10] |

Table 3: this compound MICs for Fluoroquinolone-Resistant Strains (µg/mL)

| Organism | Resistance Profile | MIC Range | MIC80/90 | Reference |

| Neisseria gonorrhoeae | Ciprofloxacin-resistant | 0.03 - 0.5 | - | [2] |

| Streptococcus pneumoniae | Levofloxacin-resistant | 0.016 - 0.5 | 0.25 (MIC80) | [11] |

| Mycobacterium tuberculosis | Ofloxacin-resistant | 0.0625 - 1.0 | - | [12] |

| Escherichia coli | Ciprofloxacin-resistant | - | At least 3 dilutions lower than Ciprofloxacin | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with its target topoisomerases.

DNA Gyrase Supercoiling Assay

Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.

Materials:

-

Purified DNA gyrase (e.g., from E. coli or S. aureus)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)₂

-

ATP solution (10 mM)

-

This compound and other test compounds dissolved in DMSO

-

Stop Solution/Loading Dye: e.g., 0.77% SDS, 77.5 mM EDTA, with bromophenol blue and glycerol

-

Agarose (1%)

-

TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures on ice in a total volume of 20-30 µL. For each reaction, add:

-

Assay Buffer (to 1X final concentration)

-

Relaxed pBR322 DNA (e.g., 5-10 nM final concentration)

-

This compound at various concentrations (e.g., 0.01 to 10 µg/mL). Include a no-drug control (DMSO vehicle).

-

Sterile deionized water to adjust the volume.

-

-

Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1-2 units, sufficient to fully supercoil the DNA in the control reaction).

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of supercoiled DNA in each lane. The IC50 is the concentration of this compound that reduces the supercoiling activity by 50% compared to the no-drug control.

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Topoisomerase IV Decatenation Assay

Objective: To measure the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles into individual monomeric circles.

Materials:

-

Purified Topoisomerase IV (e.g., from S. aureus)

-

Kinetoplast DNA (kDNA), a naturally catenated network of DNA circles

-

Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 125 mM NaCl, 500 mM KGlu, 50 mM Mg(OAc)₂

-

ATP solution (10 mM)

-

This compound and other test compounds dissolved in DMSO

-

Stop Solution/Loading Dye: e.g., 0.77% SDS, 77.5 mM EDTA, with bromophenol blue and glycerol

-

Agarose (1%)

-

TBE or TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures on ice in a total volume of 20-30 µL. For each reaction, add:

-

Assay Buffer (to 1X final concentration)

-

kDNA substrate (e.g., 100-200 ng)

-

ATP (1 mM final concentration)

-

This compound at various concentrations. Include a no-drug control (DMSO vehicle).

-

Sterile deionized water to adjust the volume.

-

-

Initiate the reaction by adding a pre-determined amount of Topoisomerase IV (sufficient to decatenate the kDNA in the control reaction).

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel. The large, catenated kDNA network will remain in the well, while the decatenated, monomeric circles will migrate into the gel.

-

Perform electrophoresis, stain, and visualize as described for the supercoiling assay.

-

Quantify the amount of decatenated DNA (monomeric circles) that has entered the gel. The IC50 is the concentration of this compound that reduces the decatenation activity by 50%.[13]

DNA Cleavage Assay

Objective: To determine the ability of this compound to stabilize the covalent enzyme-DNA "cleavage complex," resulting in the linearization of plasmid DNA.

Materials:

-

Purified DNA gyrase or topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to assay buffer, may lack ATP for some protocols)

-

This compound and other test compounds

-

SDS solution (e.g., 10%)

-

Proteinase K solution (e.g., 20 mg/mL)

-

Agarose (1%) and electrophoresis equipment

Procedure:

-

Prepare reaction mixtures on ice containing buffer, supercoiled plasmid DNA (e.g., 5 nM), and varying concentrations of this compound.[14][15]

-

Add the topoisomerase enzyme (gyrase or topoisomerase IV) to start the reaction.[14][15]

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow the formation of the cleavage complex.[14][15]

-

Stop the reaction and trap the covalent complex by adding SDS (to a final concentration of 1%). The SDS denatures the enzyme, leaving it covalently attached to the broken DNA strands.[14][16]

-

Add Proteinase K to digest the enzyme and release the DNA. Incubate at 45-50°C for 30 minutes.[16][17]

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize and quantify the bands. An effective topoisomerase poison like this compound will show a dose-dependent increase in the amount of linear plasmid DNA, corresponding to the trapped cleavage complex.[18]

This compound and Bacterial Resistance

The dual-targeting nature of this compound presents a higher genetic barrier to the development of resistance. For many fluoroquinolones, a single mutation in the primary target enzyme can lead to a significant increase in MIC.[2] To achieve a similar level of resistance against a dual-targeting agent like this compound, mutations in both target enzymes are often required.[2][3] This is a less frequent event, which may explain this compound's retained activity against many strains that have developed resistance to other fluoroquinolones.[2][3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Journal of the Medical Association of Thailand (J Med Assoc Thai) [jmatonline.com]

- 5. jmatonline.com [jmatonline.com]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Activity and MIC of this compound against Multidrug-Resistant and Extensively Drug-Resistant Mycobacterium tuberculosis Isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 15. elearning.unimib.it [elearning.unimib.it]

- 16. academic.oup.com [academic.oup.com]

- 17. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DNA cleavage assay kit [profoldin.com]

Sitafloxacin's Potent Grip on Gram-Positive Cocci: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of sitafloxacin, a fourth-generation fluoroquinolone, against clinically significant Gram-positive cocci. This compound distinguishes itself through its potent and balanced dual inhibition of bacterial DNA gyrase and topoisomerase IV, rendering it a powerful agent against a wide array of pathogens, including those resistant to other fluoroquinolones.[1][2][3] This document collates quantitative susceptibility data, details the experimental methodologies for its determination, and visualizes the underlying mechanism of action.

Quantitative Antibacterial Spectrum

The in vitro activity of this compound against a variety of Gram-positive cocci is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, underscores the potent efficacy of this compound.

Staphylococcus aureus

This compound demonstrates marked activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).

| Strain Classification | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| MSSA | - | - | ≤ 0.03 | 0.25 | [4] |

| MRSA | - | - | ≤ 0.03 | 2 | [4] |

| Ciprofloxacin-Susceptible | 46 | ≤0.008–0.03 | - | - | [5] |

| Ciprofloxacin-Resistant | - | 0.06–0.5 | - | - | [5] |

| Oxacillin-Susceptible | - | - | - | 0.03 to 0.12 | [6] |

| Oxacillin-Resistant | - | - | - | 0.25 to 1 | [6] |

Streptococcus pneumoniae

This compound exhibits potent activity against S. pneumoniae, including strains resistant to other fluoroquinolones like levofloxacin.[7] All tested isolates of S. pneumoniae were inhibited at a concentration of 0.06 µg/mL or less.[8]

| Strain Classification | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| All Isolates | - | - | - | 0.03 | [8] |

| Levofloxacin-Resistant | 18 | 0.016-0.5 | - | - | [7] |

| Wild-type | - | - | - | 0.125 | [4] |

Enterococcus Species

This compound is active against Enterococcus faecalis and shows some activity against Enterococcus faecium, though MICs for the latter are generally higher.[6]

| Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Enterococcus faecalis | - | - | 0.25 | 2 | [4] |

| Enterococcus faecium | - | - | 0.5 | 4 | [6] |

Other Streptococcus Species

| Species | No. of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Streptococcus pyogenes | - | - | - | 0.06 | [8] |

Mechanism of Action: Dual Enzyme Inhibition

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[2] this compound's potency is enhanced by its balanced inhibition of both enzymes, a "dual targeting" mechanism that may also reduce the likelihood of resistance development.[2]

The process begins with the enzymes binding to and cleaving a segment of DNA to allow another segment to pass through, thereby managing DNA supercoiling and untangling newly replicated chromosomes.[2][9][10] this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand.[9][10] This leads to an accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[2][10]

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical component of assessing antibacterial susceptibility. The following outlines a standard methodology for this procedure.

MIC Determination by Broth Microdilution

This method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterial isolate.

Materials:

-

Bacterial isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder of known potency

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the powder in a suitable solvent and then diluting it in CAMHB to a known high concentration.

-

Preparation of Bacterial Inoculum:

-

Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.

-

Suspend the colonies in sterile broth or saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Serial Dilution in Microtiter Plates:

-

Dispense a fixed volume of CAMHB into each well of a 96-well plate.

-

Perform a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve a range of desired concentrations.

-

The final volume in each well should be uniform after the addition of the bacterial inoculum.

-

-

Inoculation: Inoculate each well (except for the sterility control well) with the prepared bacterial suspension.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included for comparison.

References

- 1. youtube.com [youtube.com]

- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. Comparative activities of this compound against recent clinical isolates in hospitals across China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of this compound against clinical strains of Streptococcus pneumoniae with defined amino acid substitutions in QRDRs of gyrase A and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Efficacy of Sitafloxacin Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of sitafloxacin, a fourth-generation fluoroquinolone, against a wide spectrum of anaerobic bacteria. This compound has demonstrated potent activity against both Gram-positive and Gram-negative anaerobes, positioning it as a significant agent in the treatment of anaerobic and mixed infections.[1][2][3][4] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of its mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Activity

The in vitro potency of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. This compound has consistently shown low MIC values against a variety of clinically important anaerobic bacteria.[5][6][7]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |

| Bacteroides fragilis group | 406 | 0.5 | 1 | ≤0.03 - 4 | [1] |

| Prevotella spp. | - | - | 0.03 - 0.25 | - | [8] |

| Porphyromonas spp. | - | - | 0.03 - 0.25 | - | [8] |

| Fusobacterium spp. | - | - | 0.03 - 0.25 | - | [8] |

| Peptostreptococcus spp. | - | - | 0.03 - 0.25 | - | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data from multiple studies may be represented.

Studies have highlighted that the MIC₉₀ of this compound for various anaerobic species ranged from 0.03 to 0.25 µg/mL, which were the lowest values when compared to other antimicrobial agents tested in the same study.[8] Against a panel of 406 anaerobes, this compound was identified as the most active agent among several tested fluoroquinolones.[1]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][9] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, this compound effectively disrupts these vital cellular processes, leading to bacterial cell death.[5][6]

Caption: Mechanism of action of this compound.

Experimental Protocols for MIC Determination

The determination of this compound's in vitro activity against anaerobic bacteria is typically performed using standardized methods recommended by the Clinical and Laboratory Standards Institute (CLSI). The most common methods are agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference standard for susceptibility testing of anaerobic bacteria.

Experimental Workflow:

-

Media Preparation: Wilkins-Chalgren agar is prepared and supplemented with 5% laked sheep blood and vitamin K₁.

-

Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve the desired final concentrations in the agar plates.

-

Inoculum Preparation: Anaerobic bacteria are grown in a suitable broth medium (e.g., thioglycolate broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot.

-

Inoculation: The bacterial suspensions are inoculated onto the surface of the agar plates containing the various concentrations of this compound using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Caption: Agar Dilution Workflow for MIC Determination.

Broth Microdilution Method

The broth microdilution method is a more automated and high-throughput alternative to the agar dilution method.

Experimental Workflow:

-

Plate Preparation: 96-well microtiter plates are prepared with serial twofold dilutions of this compound in a suitable anaerobic broth medium, such as supplemented Brucella broth or Wilkins-Chalgren broth.[1]

-

Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

-

Inoculation: The wells of the microtiter plates are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated in an anaerobic environment at 35-37°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that shows no visible turbidity.

Resistance Mechanisms

While this compound demonstrates potent activity, the emergence of resistance is a continuous concern for all antimicrobial agents. Resistance to fluoroquinolones in anaerobic bacteria can arise through several mechanisms, including:

-

Target enzyme mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of this compound to its targets.

-

Efflux pumps: The active transport of the drug out of the bacterial cell by efflux pumps can decrease the intracellular concentration of this compound, leading to reduced efficacy.

Further research into the prevalence and molecular basis of this compound resistance in anaerobic bacteria is crucial for its continued effective clinical use.

Conclusion

This compound exhibits excellent in vitro activity against a broad range of anaerobic bacteria, including clinically significant species such as Bacteroides fragilis group, Prevotella spp., and Peptostreptococcus spp.[1][2][8] Its potent bactericidal action, mediated through the dual inhibition of DNA gyrase and topoisomerase IV, and its low MIC values make it a valuable therapeutic option for infections involving anaerobic pathogens. Standardized susceptibility testing methods, such as agar and broth microdilution, are essential for guiding clinical therapy and monitoring for the emergence of resistance. Continuous surveillance and further studies are warranted to fully elucidate the long-term efficacy and resistance landscape of this compound against anaerobic bacteria.

References

- 1. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. jmatonline.com [jmatonline.com]

- 5. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [In vitro activity of this compound against clinical isolates in 2012] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Sitafloxacin's Potent Activity Against the Atypical Pathogen Mycoplasma pneumoniae: A Technical Guide

Introduction

Mycoplasma pneumoniae is a leading cause of community-acquired pneumonia (CAP), particularly in children and young adults. As an "atypical" bacterium, it lacks a cell wall, rendering it intrinsically resistant to beta-lactam antibiotics.[1] For decades, macrolides have been the cornerstone of treatment. However, the emergence and global spread of macrolide-resistant M. pneumoniae (MRMP), primarily due to point mutations in the 23S rRNA gene, have complicated clinical management and necessitated the exploration of alternative therapeutic agents.[2][3][4]

Sitafloxacin, a fourth-generation fluoroquinolone, has emerged as a promising alternative.[5][6] It possesses broad-spectrum activity against Gram-positive, Gram-negative, anaerobic, and atypical pathogens.[5][7] This technical guide provides an in-depth analysis of this compound's activity against M. pneumoniae, focusing on its mechanism of action, in vitro potency, and the methodologies used for its evaluation.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, this compound's bactericidal effect stems from its inhibition of essential bacterial enzymes required for DNA replication: DNA gyrase and topoisomerase IV.[6] These enzymes are responsible for managing DNA topology, such as supercoiling and decatenation, which is critical during replication and transcription. This compound stabilizes the complex formed between these enzymes and bacterial DNA, leading to double-strand DNA breaks and ultimately, cell death.

A key advantage of this compound is its balanced and potent inhibition of both enzymes.[5] This dual-targeting mechanism is believed to lower the probability of resistance development compared to fluoroquinolones that preferentially target only one of the enzymes.[5]

Quantitative In Vitro Activity

This compound demonstrates potent in vitro activity against Mycoplasma species. While extensive data specifically for M. pneumoniae is limited in publicly available literature, studies on the closely related and pathogenically significant Mycoplasma genitalium provide valuable insights into its efficacy, particularly against strains with reduced susceptibility to other quinolones.

Table 1: In Vitro Activity (MIC) of this compound against Mycoplasma genitalium

| Strain / Isolate | Resistance Profile | This compound MIC (µg/mL) | Reference |

| M. genitalium ATCC 33530 | Wild-Type (Parent Strain) | 0.125 | [8] |

| Ciprofloxacin-Selected Mutant 1 | Decreased Ciprofloxacin Susceptibility | 0.125 | [8] |

| Ciprofloxacin-Selected Mutant 2 | Decreased Ciprofloxacin Susceptibility | 0.25 | [8] |

| Ciprofloxacin-Selected Mutant 3 | Decreased Ciprofloxacin Susceptibility | 0.25 | [8] |

Data from a study on M. genitalium, a species closely related to M. pneumoniae.

The data shows that this compound maintains high potency even against mutants selected for resistance to an earlier-generation fluoroquinolone.[8] Furthermore, studies have shown that all M. pneumoniae isolates tested were sensitive to fluoroquinolones, including levofloxacin and ciprofloxacin, suggesting that this compound would also be highly effective.[2]

Table 2: Inhibitory Activity (IC50) of this compound against M. genitalium Target Enzymes

| Target Enzyme | Amino Acid Change | IC50 (µg/mL) | Reference |

| DNA Gyrase (Wild-Type) | - | 3.12 | [8] |

| Topoisomerase IV (Wild-Type) | - | 2.98 | [8] |

| Topoisomerase IV (Mutant) | ParC (Gly-81 → Cys) | 15.1 | [8] |

| Topoisomerase IV (Mutant) | ParC (Asp-87 → Tyr) | 7.92 | [8] |

IC50: The concentration required to inhibit 50% of the enzyme's activity.

These results highlight this compound's potent inhibitory activity against the wild-type enzymes and its ability to inhibit mutant topoisomerase IV, which is a common mechanism of quinolone resistance.[8]

Activity Against Macrolide-Resistant Strains

The high prevalence of macrolide resistance in M. pneumoniae underscores the need for effective alternatives.[2][9] Since the mechanism of macrolide resistance (23S rRNA mutation) is entirely different from that of fluoroquinolone resistance (mutations in DNA gyrase or topoisomerase IV), this compound retains its full potency against macrolide-resistant strains.[10] Studies have consistently shown that fluoroquinolones are a viable treatment option when macrolide therapy fails.[2][3]

Experimental Protocols

Accurate determination of antimicrobial susceptibility is crucial for both clinical diagnostics and drug development research. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for testing human mycoplasmas.[11]

Protocol: Broth Microdilution for MIC Determination of M. pneumoniae

This protocol is adapted from CLSI guidelines (M43) and is the standard method for determining the Minimum Inhibitory Concentration (MIC).[11]

-

Isolate Preparation:

-

Culture M. pneumoniae isolates from frozen stocks or clinical specimens in appropriate broth medium (e.g., SP4 medium) until the mid-logarithmic phase of growth is achieved, indicated by a color change in the medium.

-

Adjust the inoculum concentration to approximately 10⁴ to 10⁵ color changing units (CCU)/mL.

-

-

Antimicrobial Agent Preparation:

-

Prepare stock solutions of this compound according to the manufacturer's instructions.

-

Perform serial twofold dilutions of the antibiotic in a 96-well microtiter plate using the appropriate broth medium to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (containing the diluted antibiotic) with the prepared bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Seal the plates to prevent evaporation and incubate at 37°C. The incubation period for the slow-growing M. pneumoniae can be up to 21 days.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism.[1]

-

For M. pneumoniae, growth is typically detected by a color change of a pH indicator in the medium (e.g., phenol red turning from red to yellow) due to metabolic activity. The MIC is the lowest concentration where the color remains unchanged (red).

-

Logical Relationships in Resistance Development

Understanding the distinct genetic pathways to resistance for different antibiotic classes is crucial for developing strategies to mitigate their emergence.

Conclusion

This compound stands as a highly potent antimicrobial agent against Mycoplasma pneumoniae. Its balanced, dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV provides a significant advantage, potentially lowering the frequency of resistance selection. Its robust in vitro activity, maintained even against strains with reduced susceptibility to other quinolones, and its complete efficacy against macrolide-resistant isolates make it a critical therapeutic option. As macrolide resistance in M. pneumoniae continues to rise, the strategic use of potent fluoroquinolones like this compound, guided by standardized susceptibility testing, will be indispensable for effective clinical management.

References

- 1. Innovative Methodology for Antimicrobial Susceptibility Determination in Mycoplasma Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrolide-Resistant Mycoplasma pneumoniae in Adults in Zhejiang, China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrolide-resistant Mycoplasma pneumoniae prevalence and clinical aspects in adult patients with community-acquired pneumonia in China: a prospective multicenter surveillance study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrolide-Resistant Mycoplasma pneumoniae in the United States as Determined from a National Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. This compound: in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: antimicrobial activity against ciprofloxacin-selected laboratory mutants of Mycoplasma genitalium and inhibitory activity against its DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macrolide-resistant mycoplasma pneumoniae: Topics by Science.gov [science.gov]

- 10. rio.tamiu.edu [rio.tamiu.edu]

- 11. M43 | Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas [clsi.org]

Understanding the chemical properties of Sitafloxacin hydrate

An In-depth Technical Guide to the Chemical Properties of Sitafloxacin Hydrate

This guide offers a detailed examination of the chemical and physicochemical properties of this compound hydrate, a potent fourth-generation fluoroquinolone antibiotic. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the underlying chemical principles governing its action and stability.

Core Chemical Identity

This compound is a complex synthetic antibacterial agent. Its hydrated form is typically used in pharmaceutical formulations.

-

Chemical Name: 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid hydrate[1]

-

Molecular Formula: C₁₉H₁₈ClF₂N₃O₃ · 1.5H₂O (sesquihydrate)[3]

-

Molecular Weight: 409.81 g/mol (anhydrous)[4][5], 436.84 g/mol (sesquihydrate)[3][6][7]

Physicochemical Properties

The physicochemical profile of this compound hydrate is critical for its formulation, stability, and pharmacokinetic behavior. This compound exists in various crystalline forms, including two anhydrates (α and β) and three hydrates (hemihydrate, monohydrate, and sesquihydrate), each with distinct properties.[8][9]

Table 1: Summary of Quantitative Physicochemical Data for this compound

| Property | Value | Conditions & Notes |

| Aqueous Solubility | Insoluble[1][5] | Solubility is affected by the specific crystalline structure.[8] |

| DMSO Solubility | ≥6.6 mg/mL[1][6] | Other sources report values up to 15 mg/mL in fresh DMSO.[7] |

| Ethanol Solubility | Insoluble[1][5] | |

| Predicted Boiling Point | 629.2 ± 55.0 °C | Predicted value.[10] |

| Predicted Density | 1.63 ± 0.1 g/cm³ | Predicted value.[10] |

| Storage Temperature | -20°C[3] | Recommended for long-term storage of the solid powder.[4] |

Experimental Protocols & Methodologies

The characterization of this compound relies on established analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A validated Reverse Phase HPLC (RP-HPLC) method is essential for quantifying this compound in bulk and dosage forms.[11]

-

Objective: To determine the purity and concentration of this compound.

-

Stationary Phase: Symmetry C18 column (5 µm, 100 x 4.6 mm).[11]

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 70:30 v/v).[11]

-

Flow Rate: 0.9 mL/min.[11]

-

Detection: PDA detector at 300 nm.[11]

-

Results: A typical retention time for this compound is approximately 2.198 minutes under these conditions. The method can be validated for linearity, with a typical range of 5-25 μg/mL.[11]

Determination of Lipophilicity (Log P)

The partition coefficient (Log P) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution. The shake-flask technique is a standard method for its experimental determination.[12]

-

Objective: To measure the partitioning of this compound between an organic phase (n-octanol) and an aqueous phase.

-

Methodology:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 6.8 or 7.4) and saturate it with n-octanol.[12]

-

Dissolve a known amount of this compound in the pre-saturated buffer.[12]

-

Add an equal volume of n-octanol pre-saturated with the buffer.

-

Agitate the mixture for several hours to reach equilibrium.[12]

-

Separate the two phases, typically by centrifugation.[12]

-

Determine the concentration of this compound in the aqueous phase using UV spectrophotometry or HPLC.[12]

-

Calculate the concentration in the n-octanol phase by subtraction and determine the partition coefficient.[12]

-

Mechanism of Action: Dual Enzyme Inhibition

This compound exerts its potent bactericidal effects by targeting two essential bacterial enzymes involved in DNA topology: DNA gyrase and topoisomerase IV.[13][14][15] This dual-targeting mechanism is a hallmark of its broad-spectrum activity and contributes to a lower propensity for resistance development.[3] It inhibits both enzymes at a similar rate, which is a distinguishing feature compared to other fluoroquinolones.[3][13] The process stabilizes the enzyme-DNA cleavage complex, leading to an accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[13]

Caption: Dual-targeting mechanism of this compound on bacterial DNA gyrase and topoisomerase IV.

Stability and Degradation

The stability of this compound is influenced by its crystalline form and environmental factors like humidity and light.

-

Hygroscopicity: The sesquihydrate form shows a more significant weight change in response to varying relative humidity compared to other forms.[8][9] This is attributed to a channel structure in its crystal lattice that accommodates water molecules.[8]

-

Photostability: The β-anhydrate form is the least photostable.[8][9] Intramolecular hydrogen bonding in this form leads to a red shift in its solid-state UV spectrum, increasing its absorption of photoenergy and subsequent degradation.[8][9]

The workflow for assessing the photostability of a solid drug substance like this compound hydrate is a critical part of its characterization.

Caption: Experimental workflow for comparative photostability testing of this compound forms.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. toku-e.com [toku-e.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. apexbt.com [apexbt.com]

- 6. raybiotech.com [raybiotech.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of this compound, a novel fluoroquinolone antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. This compound | 127254-12-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and theoretical studies on the molecular properties of ciprofloxacin, norfloxacin, pefloxacin, sparfloxacin, and gatifloxacin in determining bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 15. Sitamax | 50 mg | Tablet | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

The Genesis of a Modern Antibiotic: A Technical Guide to the Discovery and Development of Sitafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitafloxacin, a fourth-generation fluoroquinolone, represents a significant advancement in the fight against a wide spectrum of bacterial pathogens, including multi-drug resistant strains. Developed by Daiichi Sankyo Company, Limited, it was first launched in Japan in 2008. This technical guide provides an in-depth overview of the initial discovery and development history of this compound, detailing its mechanism of action, antibacterial spectrum, pharmacokinetic profile, and the key experimental methodologies employed during its evaluation.

Introduction: The Quinolone Journey and the Emergence of this compound

The history of quinolone antibiotics began with the discovery of nalidixic acid in 1962, a byproduct of the synthesis of the antimalarial drug chloroquine. This first-generation quinolone had a limited spectrum of activity. Subsequent generations saw the addition of a fluorine atom and a piperazine ring, leading to the development of fluoroquinolones like norfloxacin and ciprofloxacin with broader activity.

This compound (formerly known as DU-6859a) was developed as a fourth-generation fluoroquinolone with the goal of providing a potent and broad-spectrum agent effective against Gram-positive and Gram-negative bacteria, anaerobes, and atypical pathogens.[1][2] A key developmental aim was to overcome the growing issue of bacterial resistance to earlier-generation fluoroquinolones.[2][3]

Mechanism of Action: Dual Inhibition of Essential Bacterial Enzymes

Like other fluoroquinolones, this compound's bactericidal activity stems from its inhibition of two essential bacterial enzymes involved in DNA replication and transcription: DNA gyrase and topoisomerase IV.[2][4][5][6]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

This compound stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-stranded DNA breaks and ultimately, cell death.[2] A distinguishing feature of this compound is its balanced and potent inhibitory activity against both enzymes, which is believed to contribute to its broad spectrum and a potentially lower propensity for the development of resistance.[2]

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum: In Vitro Activity

This compound demonstrates potent in vitro activity against a wide range of clinically relevant pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound against Various Bacterial Pathogens

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Staphylococcus aureus (Methicillin-susceptible) | ≤0.03 | 0.06 - 0.5 |

| Staphylococcus aureus (Methicillin-resistant) | ≤0.03 | 0.5 - 2 |

| Streptococcus pneumoniae | ≤0.03 | 0.03 - 0.06 |

| Haemophilus influenzae | - | 0.004 |

| Moraxella catarrhalis | - | 0.008 - 0.015 |

| Klebsiella pneumoniae | - | 0.12 - 0.25 |

| Escherichia coli | - | - |

| Anaerobic Bacteria | 0.03 - 0.12 | 0.06 - 0.25 |

Data compiled from multiple sources.[1][7][8]

Pharmacokinetic Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound exhibits favorable pharmacokinetic properties, including rapid oral absorption and high bioavailability.[6][9][10]

Table 2: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Volunteers

| Dose | Cₘₐₓ (μg/mL) | AUCₗₐₛₜ (μg·h/mL) | Tₘₐₓ (hours) | t₁/₂ (hours) |

| 50 mg | 0.72 | 3.97 | 0.85 - 1.21 | 5.19 - 6.28 |

| 100 mg | 1.62 | 8.71 | 0.85 - 1.21 | 5.80 - 6.28 |

| 200 mg | 2.73 | 18.03 | 0.85 - 1.21 | 5.80 - 6.28 |

Cₘₐₓ: Maximum serum concentration; AUCₗₐₛₜ: Area under the concentration-time curve from time zero to the last measurable concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Half-life. Data compiled from multiple sources.[9][11]

Clinical Development and Efficacy

This compound has undergone rigorous clinical trials to establish its safety and efficacy in treating various bacterial infections. A meta-analysis of randomized controlled trials demonstrated that this compound is noninferior to other commonly used antibiotics for treating acute bacterial infections, with comparable clinical and microbiological response rates.[12]

Table 3: Clinical Efficacy of this compound in Randomized Controlled Trials

| Indication | This compound Clinical Response Rate | Comparator Clinical Response Rate |

| Acute Bacterial Infections (Overall) | 94.6% | 92.5% |

| Community-Acquired Pneumonia | 88.6% | - |

| Complicated UTI / Acute Pyelonephritis | 96.9% | 91.3% |

UTI: Urinary Tract Infection. Data compiled from multiple sources.[12][13][14]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial isolates was determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are cultured overnight on an appropriate agar medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the serially diluted this compound. The plate is then incubated under appropriate atmospheric conditions (e.g., ambient air, CO₂-enriched) at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the broth microdilution method.

-

Inoculation: The bacterial suspension is applied to the surface of each agar plate using a multipoint inoculator.

-

Incubation: The plates are incubated under suitable conditions for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound on the agar plate that prevents the growth of the bacterial colonies.

Pharmacokinetic Analysis

Pharmacokinetic parameters were determined from the analysis of this compound concentrations in plasma samples collected from study participants over time.

Non-Compartmental Analysis:

-

Sample Collection: Blood samples are collected from subjects at predetermined time points before and after the administration of a single oral dose of this compound.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Data Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.[9]

Drug Development Workflow

The development of this compound followed a structured pipeline common to pharmaceutical research and development.

Figure 2: The development pipeline of this compound.

Conclusion

The initial discovery and development of this compound were driven by the need for a potent, broad-spectrum fluoroquinolone with activity against resistant pathogens. Through a systematic process of chemical synthesis, preclinical evaluation, and extensive clinical trials, this compound has been established as a valuable therapeutic option for a range of bacterial infections. Its dual-targeting mechanism of action and favorable pharmacokinetic profile underscore its importance in the current landscape of antimicrobial agents. Further research continues to explore its full therapeutic potential.

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. Agar dilution - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Drug pipeline - Wikipedia [en.wikipedia.org]

- 8. Understanding the Drug Discovery Pipeline [delta4.ai]

- 9. researchamerica.org [researchamerica.org]

- 10. lifesciences.danaher.com [lifesciences.danaher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. Pharmacokinetics and Safety Evaluation of a New Generic this compound: A Phase I Bioequivalence Study in Healthy Chinese Participants - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Sitafloxacin's Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Sitafloxacin is a fourth-generation, broad-spectrum fluoroquinolone antibiotic characterized by its potent in vitro activity against a wide range of Gram-positive, Gram-negative, anaerobic, and atypical bacteria.[1][2] Its chemical structure and dual-targeting mechanism contribute to its efficacy against many clinically significant pathogens, including strains resistant to other fluoroquinolone agents. This technical guide provides a comprehensive overview of this compound's spectrum of activity, presenting quantitative data from recent surveillance studies, detailing the standardized experimental protocols used for its evaluation, and illustrating key pathways and workflows.

2. Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA synthesis: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV is the principal target; this enzyme is vital for decatenating interlinked daughter chromosomes following replication. This compound exhibits a balanced and potent inhibitory activity against both enzymes, which is believed to contribute to its high potency and a reduced potential for the development of resistance.[1][2] The inhibition of these enzymes leads to double-strand DNA breaks, ultimately resulting in bacterial cell death.[2]

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

3. In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of this compound against a diverse panel of clinical isolates. Data are presented as the minimum inhibitory concentrations required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

Table 1: Activity of this compound Against Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 1,101 (pooled) | ≤0.03 | 0.25 |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 1,101 (pooled) | ≤0.03 | 2 |

| Streptococcus pneumoniae | 1,101 (pooled) | 0.125 | 0.125 |

| Streptococcus pyogenes | Various | 0.06 | 0.06 |

| Enterococcus faecalis | 1,101 (pooled) | 0.25 | 2 |

Data compiled from a recent surveillance study in China (2017-2019).[4]

Table 2: Activity of this compound Against Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Escherichia coli (Ciprofloxacin-Susceptible) | 1,101 (pooled) | ≤0.03 | 0.06 |

| Klebsiella pneumoniae (Ciprofloxacin-Susceptible) | 1,101 (pooled) | ≤0.03 | 0.125 |

| Pseudomonas aeruginosa | 366 | N/A | 2-8 |

| Haemophilus influenzae | 1,101 (pooled) | ≤0.015 | 0.06 |

| Moraxella catarrhalis | 1,101 (pooled) | ≤0.015 | ≤0.015 |

Data compiled from recent surveillance studies.[4][5][6]

Table 3: Activity of this compound Against Anaerobic and Atypical Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

|---|---|---|---|

| Bacteroides fragilis group | 157 | 0.12 | 1 |

| Chlamydia pneumoniae | Various | 0.031-0.125 (Range) | 0.031-0.125 (Range) |

| Mycoplasma pneumoniae | Various | N/A | 0.03 |

| Legionella pneumophila | Various | N/A | 0.03 |

Data compiled from multiple in vitro studies.[6][7][8][9]

4. Detailed Experimental Protocols

The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is most commonly employed.

Experimental Workflow: Broth Microdilution Method (CLSI M07)

Caption: Standard workflow for determining MIC values via broth microdilution.

Key Methodological Steps (Broth Microdilution):

-

Medium Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For fastidious organisms, supplements like lysed horse blood may be required.[10]

-

Antimicrobial Preparation: A stock solution of this compound is prepared and serially diluted in CAMHB across a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation:

-

Select several morphologically similar colonies from a fresh (18-24 hour) agar plate.

-

Suspend the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

This standardized suspension is then diluted (typically 1:150) in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the final bacterial suspension. Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.[12]

-

MIC Determination: Following incubation, the plates are visually inspected. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[13]

-

Quality Control: Concurrently, reference strains with known this compound MIC values (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are tested to ensure the validity and accuracy of the results.

This compound demonstrates potent in vitro activity against a broad and clinically relevant spectrum of bacterial pathogens. Its efficacy extends to methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and key Gram-negative respiratory and urinary tract pathogens.[4][5] The dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV underpins its robust antibacterial effect. The standardized methodologies outlined by CLSI and EUCAST are critical for generating the reproducible susceptibility data necessary to guide clinical decision-making and ongoing surveillance efforts. As antimicrobial resistance patterns continue to evolve, continued monitoring of this compound's in vitro performance will be essential to ensure its continued utility in treating bacterial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial Mechanisms and Clinical Impact of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Establishing this compound Epidemiological Cut-off Values (ECOFFs) for Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative activities of this compound against recent clinical isolates in hospitals across China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jmatonline.com [jmatonline.com]

- 6. In vitro activity of levofloxacin against contemporary clinical isolates of Legionella pneumophila, Mycoplasma pneumoniae and Chlamydia pneumoniae from North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Activities of this compound (DU-6859a) and Six Other Fluoroquinolones against 8,796 Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro and In Vivo Activities of this compound against Chlamydia spp - PMC [pmc.ncbi.nlm.nih.gov]